molecular formula C22H18N2 B13091963 3,4,6-Triphenyl-2,5-dihydropyridazine CAS No. 87439-77-8

3,4,6-Triphenyl-2,5-dihydropyridazine

Cat. No.: B13091963
CAS No.: 87439-77-8
M. Wt: 310.4 g/mol
InChI Key: ANJZJEZBMGGDNJ-UHFFFAOYSA-N
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Description

3,4,6-Triphenyl-2,5-dihydropyridazine is a heterocyclic compound characterized by a pyridazine ring substituted with three phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,6-Triphenyl-2,5-dihydropyridazine typically involves the condensation of hydrazines with 4-oxocarboxylic acids or their derivatives (esters, thioesters, amides, and lactams). This reaction is often carried out under acidic or basic conditions, depending on the specific reagents used .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3,4,6-Triphenyl-2,5-dihydropyridazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form pyridazine derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyridazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings or the pyridazine ring itself.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products: The major products formed from these reactions include various substituted pyridazines and dihydropyridazines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3,4,6-Triphenyl-2,5-dihydropyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4,6-Triphenyl-2,5-dihydropyridazine involves its interaction with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to interact with enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

    Pyridazine: A parent compound with a similar pyridazine ring structure.

    Pyridazinone: A derivative with an additional oxygen atom, known for its diverse biological activities.

    Tetrazine: Another nitrogen-containing heterocycle with different reactivity and applications.

Uniqueness: 3,4,6-Triphenyl-2,5-dihydropyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for the synthesis of novel materials and potential therapeutic agents .

Properties

CAS No.

87439-77-8

Molecular Formula

C22H18N2

Molecular Weight

310.4 g/mol

IUPAC Name

3,5,6-triphenyl-1,4-dihydropyridazine

InChI

InChI=1S/C22H18N2/c1-4-10-17(11-5-1)20-16-21(18-12-6-2-7-13-18)23-24-22(20)19-14-8-3-9-15-19/h1-15,24H,16H2

InChI Key

ANJZJEZBMGGDNJ-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(NN=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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